molecular formula C13H19NO B030785 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL CAS No. 78950-82-0

6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL

Cat. No. B030785
CAS RN: 78950-82-0
M. Wt: 205.3 g/mol
InChI Key: VCYPZWCFSAHTQT-UHFFFAOYSA-N
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Description

“6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” is a chemical compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of pramipexole, a related compound, involves the reaction of (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole dihydrochloride monohydrate with 2.0 N NaOH4. However, the specific synthesis process for “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods5. However, the specific molecular structure analysis for “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” is not readily available in the literature.



Chemical Reactions Analysis

Chemical reactions involving “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” are not readily available in the literature. However, chemical reactions can be analyzed using various techniques such as spectroscopy, chromatography, and mass spectrometry6.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as spectroscopy, chromatography, and mass spectrometry8. However, the specific physical and chemical properties for “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” are not readily available in the literature.


Scientific Research Applications

Safety And Hazards

The safety and hazards associated with a compound can be determined through safety data sheets and other regulatory documents9. However, the specific safety and hazards for “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” are not readily available in the literature.


Future Directions

The future directions for research on “6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Such research could provide valuable insights into the potential applications of this compound10.


properties

IUPAC Name

6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYPZWCFSAHTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438906
Record name 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)-

CAS RN

78950-82-0
Record name 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
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6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
Reactant of Route 3
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6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
Reactant of Route 5
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
Reactant of Route 6
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL

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